molecular formula C12H24O3Si B3007158 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde CAS No. 2095410-41-4

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

Cat. No.: B3007158
CAS No.: 2095410-41-4
M. Wt: 244.406
InChI Key: BHGUYRWRYLHADF-UHFFFAOYSA-N
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Description

Structure and Properties:
2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde is a specialized organic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a tert-butyldimethylsilyl (TBS) ether group. The acetaldehyde moiety (-CH₂CHO) is attached to the same carbon as the TBS-protected hydroxyl group. The TBS group enhances steric bulk and lipophilicity, improving stability against nucleophilic or acidic conditions during synthetic processes . This compound is typically utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules like Eribulin Mesylate, a chemotherapeutic agent .

Properties

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUYRWRYLHADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-41-4
Record name 2-{3-[(tert-butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde
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Mechanism of Action

Biological Activity

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde, a compound featuring a tetrahydrofuran ring and a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₂₄O₃Si
  • Molecular Weight : 232.39 g/mol
  • CAS Number : 194724-12-4

Biological Activity Overview

The biological activity of this compound is primarily related to its role as an intermediate in organic synthesis and potential pharmacological applications. Key areas of interest include:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anticancer Potential : Some derivatives of tetrahydrofuran have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanisms through which this compound exerts its biological effects may include:

  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce ROS levels, thereby protecting cells from oxidative damage.
  • Cell Cycle Regulation : Similar compounds have been noted to interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Study 1: Antioxidant Activity

A study conducted on similar TBDMS-protected compounds demonstrated significant antioxidant activity when tested against DPPH radicals. The results indicated an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
TBDMS Compound18

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that a related tetrahydrofuran derivative significantly reduced cell viability at concentrations above 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
2575
5050
10030

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydrofuran ring, a tert-butyldimethylsilyl ether group, and an aldehyde functional group. Its molecular formula is C13H24O3Si, with a molecular weight of approximately 300.52 g/mol. It appears as a white crystalline solid with a melting point between 82-84°C and is soluble in water, ethanol, and most organic solvents.

Organic Synthesis

Reagent for Syntheses
2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde acts as a highly reactive intermediate in organic synthesis. Its unique structure allows it to serve as a versatile building block for constructing various organic molecules. The presence of the tert-butyldimethylsilyl group provides protective functionality, enabling selective transformations without interference from other functional groups.

Aldehyde Functionality
The aldehyde group in this compound is crucial for further reactions such as condensation and reduction processes. It can be utilized to synthesize alcohols or carboxylic acids through oxidation or reduction reactions, respectively. This versatility makes it an essential reagent in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development
In medicinal chemistry, the ability to modify the aldehyde group allows for the development of new pharmaceutical agents. The compound's structural characteristics can facilitate the design of prodrugs or intermediates that enhance bioavailability or target specificity in drug formulations.

Case Studies
Recent studies have explored the use of similar silyl-protected compounds in drug synthesis. For instance, compounds with similar structures have been employed to create antiviral and anticancer agents by leveraging their reactivity in specific biological pathways.

Material Science

Polymer Chemistry
The compound can also find applications in polymer chemistry, where it may be utilized as a monomer or co-monomer in the production of silyl-functionalized polymers. These materials can exhibit enhanced thermal stability and mechanical properties due to the presence of silyl groups.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure/Functional GroupUnique Features
2-(tert-butyldimethylsilyloxy)-tetrahydrofuranTetrahydrofuran with silyloxy groupNo aldehyde functionality
AcetaldehydeSimple aldehydeLacks protective silyl group
4-tert-butyldimethylsilyloxybutanalButanal derivative with silyloxy groupLonger carbon chain than the target compound

The combination of both silyloxy protection and aldehyde functionality in this compound enhances its versatility for synthetic applications compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents, protecting groups, and functional moieties, which influence their reactivity and applications. Below is a comparative analysis:

Compound Name Molecular Features Key Functional Groups Applications/Reactivity
2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde Single TBS group, acetaldehyde moiety, THF ring TBS-protected hydroxyl, aldehyde Intermediate in multi-step drug synthesis (e.g., Eribulin)
Tetrahydrofuran-3-carboxaldehyde (CAS 79710-86-4) Unprotected hydroxyl, aldehyde group Aldehyde, free hydroxyl Solvent or precursor in simpler organic reactions; limited stability in acidic conditions
2-((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-Butyldimethylsilyl)oxy)propyl)-4-methoxy-3-(tosylmethyl)tetrahydrofuran-2-yl)acetaldehyde Multiple TBS groups, tosylmethyl, methoxy substituents Bis-TBS ether, sulfonate, methoxy, aldehyde Specialized intermediates requiring sequential deprotection; used in patent-protected syntheses
2-(Oxolan-2-yl)acetic acid Carboxylic acid instead of aldehyde, unprotected THF ring Carboxylic acid, hydroxyl Building block for esters or amides; less reactive than aldehyde derivatives

Key Research Findings

Reactivity and Stability :

  • The TBS group in the target compound provides superior stability compared to Tetrahydrofuran-3-carboxaldehyde, which lacks protection and is prone to oxidation or unwanted side reactions under basic/acidic conditions .
  • Compounds with multiple TBS groups (e.g., the bis-TBS analog in ) exhibit increased steric hindrance, slowing reaction kinetics but enabling selective deprotection in multi-step syntheses .

Synthetic Utility :

  • The aldehyde group in the target compound is critical for nucleophilic additions (e.g., Grignard reactions) to form carbon-carbon bonds, a step often employed in macrocyclic drug synthesis .
  • In contrast, Tetrahydrofuran-3-carboxaldehyde’s unprotected hydroxyl limits its use in harsh reaction environments but makes it suitable for straightforward alkylation or acylation .

Applications in Pharmaceuticals: The target compound’s structural complexity aligns with its role in synthesizing antineoplastic agents like Eribulin, where precise control over stereochemistry and functional group compatibility is essential . Simpler analogs (e.g., 2-(oxolan-2-yl)acetic acid) are more commonly employed in non-pharmaceutical contexts, such as polymer or agrochemical production .

Data Tables

Table 1: Physical and Chemical Properties

Property Target Compound Tetrahydrofuran-3-carboxaldehyde Bis-TBS Analog ()
Molecular Weight (g/mol) ~300 (estimated) 114.1 ~750 (estimated)
Solubility Lipophilic (THF, DCM) Polar aprotic solvents (e.g., DMF) Lipophilic (toluene, hexane)
Stability High (TBS protection) Low (unprotected hydroxyl) Very high (multiple TBS groups)

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde?

Methodological Answer:
The synthesis typically involves protecting group chemistry and controlled reaction conditions. Key steps include:

  • Silylation : Introduce the tert-butyldimethylsilyl (TBDMS) group under anhydrous conditions using TBDMS chloride and a base (e.g., imidazole) in dry tetrahydrofuran (THF) .
  • Oxidation : Convert the intermediate alcohol to the acetaldehyde moiety using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation, followed by characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the TBDMS group .
  • Handling : Use anhydrous solvents (e.g., dry THF) and gloveboxes for moisture-sensitive steps. Monitor reactions via TLC to detect premature deprotection .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (in CDCl3_3) to confirm the acetaldehyde proton (δ 9.5–10.0 ppm) and TBDMS groups (δ 0.1–0.3 ppm for Si-CH3_3) .
    • IR : Detect carbonyl stretches (C=O, ~1720 cm1^{-1}) and Si-O vibrations (~1250 cm1^{-1}) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported stability data for the TBDMS-protected intermediates?

Methodological Answer:
Discrepancies in stability often arise from trace moisture or acidic/basic impurities. To address this:

  • Controlled Experiments : Replicate stability tests under rigorously anhydrous conditions (e.g., molecular sieves in THF) .
  • Comparative Studies : Benchmark against structurally similar TBDMS-protected compounds (e.g., fluorinated analogs) to isolate substituent effects .
  • Kinetic Analysis : Use 29^{29}Si NMR to monitor hydrolysis rates under varying pH conditions .

Advanced: What mechanistic insights guide the reactivity of the acetaldehyde group in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Additions : The aldehyde’s electrophilicity allows reactions with Grignard reagents or organozinc species. Steric hindrance from the TBDMS group may require bulky ligands (e.g., SPhos) to enhance selectivity .
  • Computational Modeling : Density functional theory (DFT) can predict reaction pathways. For example, calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

Advanced: How can researchers optimize experimental design for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Control : Use flow chemistry to maintain consistent temperature and mixing, critical for exothermic silylation steps .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) and identify critical parameters .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: What strategies mitigate side reactions during deprotection of the TBDMS group?

Methodological Answer:

  • Selective Deprotection : Use fluoride-based reagents (e.g., TBAF) in THF at 0°C to minimize undesired acetaldehyde oxidation .
  • Protection Alternatives : Compare with bulkier silyl groups (e.g., TIPS) to evaluate kinetic stability differences .

Basic: What solvents and conditions are incompatible with this compound?

Methodological Answer:

  • Avoid : Protic solvents (e.g., water, methanol) and strong acids/bases, which hydrolyze the TBDMS group .
  • Compatible Solvents : Dry THF, dichloromethane (DCM), and toluene for reactions .

Advanced: How can researchers validate the stereochemical integrity of the tetrahydrofuran ring?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
  • NOE Experiments : Perform 2D NMR (e.g., ROESY) to confirm spatial proximity of protons in the ring .

Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with transition metal catalysts (e.g., Pd) to predict regioselectivity .
  • Docking Studies : Model binding affinities with enzymes (e.g., oxidoreductases) for biocatalytic applications .

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